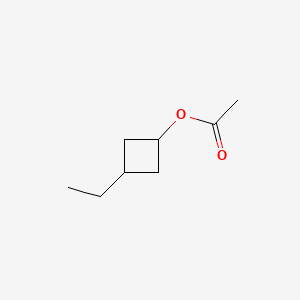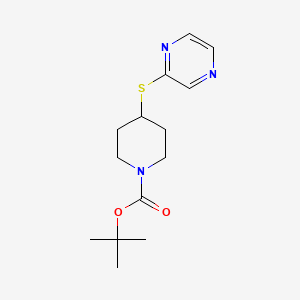![molecular formula C13H23ClO2 B8644152 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 118135-28-7](/img/structure/B8644152.png)
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[45]decane is an organic compound with the molecular formula C13H23ClO2 It is characterized by a spirocyclic structure, which includes a dioxaspirodecane ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane typically involves the reaction of 8-tert-butyl-1,4-dioxaspiro[4.5]decane with chloromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the chloromethylation process.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or alkanes.
科学的研究の応用
Chemistry: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: The compound may be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of biologically active molecules.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane involves its interaction with various molecular targets. The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The spirocyclic structure may also influence the compound’s reactivity and interactions with other molecules.
類似化合物との比較
- 8-tert-Butyl-2-(1-chloroethyl)-1,4-dioxaspiro[4.5]decane
- 2-Chlormethyl-8-(1,1-dimethylethyl)-1,4-dioxaspiro[4.5]decan
Comparison: 8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane is unique due to its specific chloromethyl substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity and properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
118135-28-7 |
|---|---|
分子式 |
C13H23ClO2 |
分子量 |
246.77 g/mol |
IUPAC名 |
8-tert-butyl-3-(chloromethyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C13H23ClO2/c1-12(2,3)10-4-6-13(7-5-10)15-9-11(8-14)16-13/h10-11H,4-9H2,1-3H3 |
InChIキー |
KIXLXDKXQXRUSB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC2(CC1)OCC(O2)CCl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
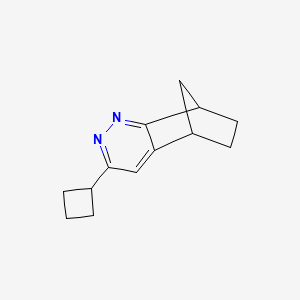
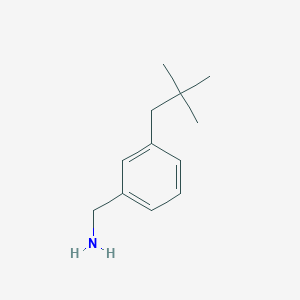
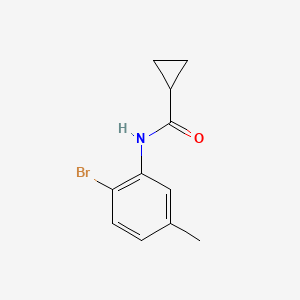
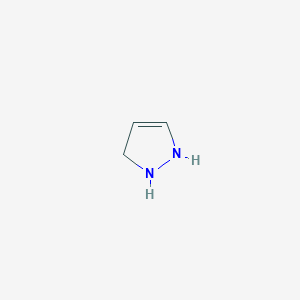
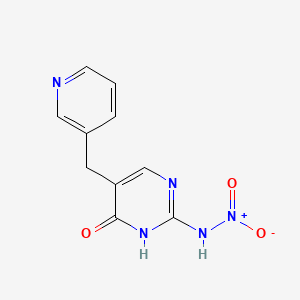
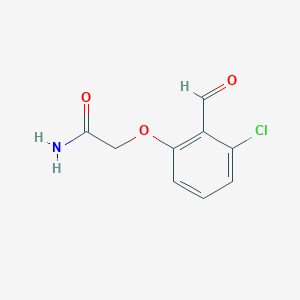
![3-[1-(t-Butoxycarbonyl)-1,2,3,6-tetrahydro-4-pyridinyl]-7-fluoroindole](/img/structure/B8644120.png)
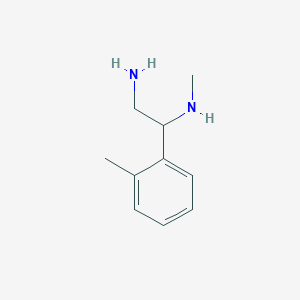
![3-(3-Morpholinopropyl)-7,8-dihydro-6H-indeno[5,6-e][1,2,4]triazine 1,4-dioxide](/img/structure/B8644143.png)
![4-{4-[(Benzenesulfonyl)methyl]-5-methyl-1,3-oxazol-2-YL}-N-[(pyridin-3-YL)methyl]benzamide](/img/structure/B8644151.png)
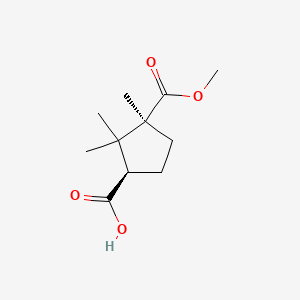
![methyl 2-[3-(1H-indol-3-yl)propanamido]benzoate](/img/structure/B8644165.png)
